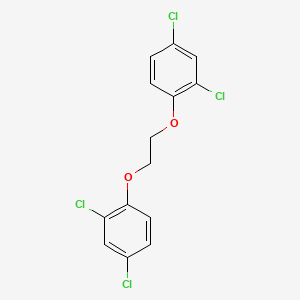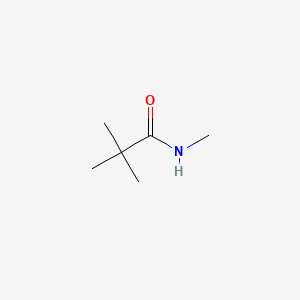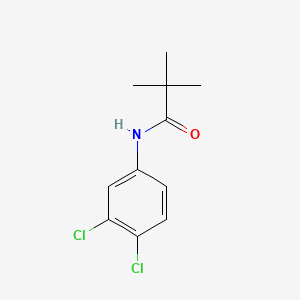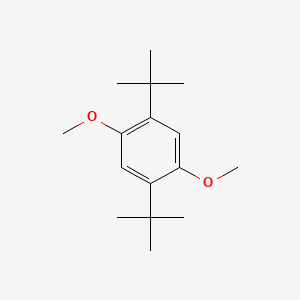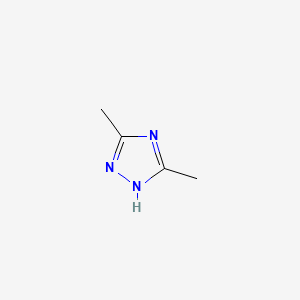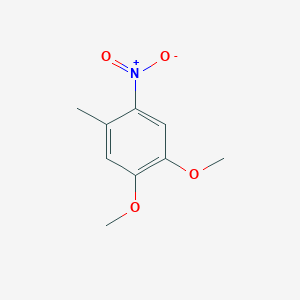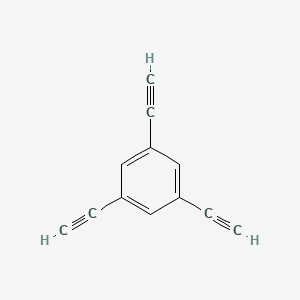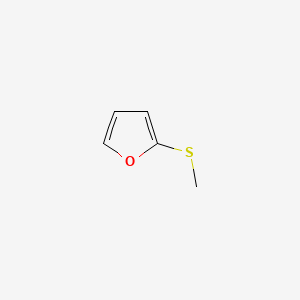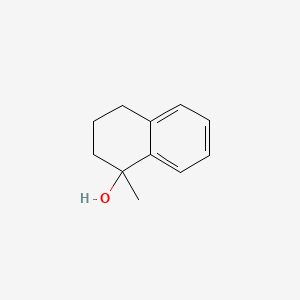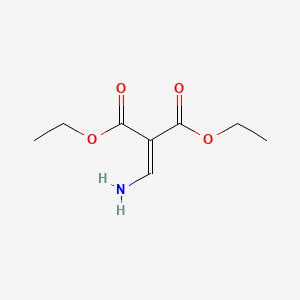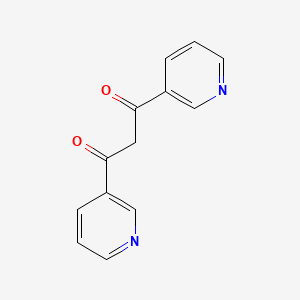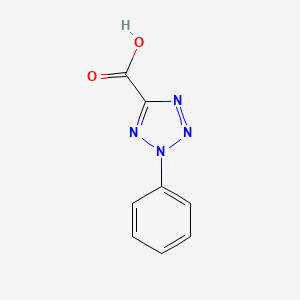
2-PHENYL-2H-TETRAZOLE-5-CARBOXYLIC ACID
Overview
Description
2-Phenyl-2H-tetrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol . It is characterized by a tetrazole ring substituted with a phenyl group and a carboxylic acid group. This compound is of significant interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Mechanism of Action
- However, tetrazole derivatives, including 2-Phenyltetrazole-5-carboxylic acid, have been explored for their potential as antifungal agents. Some studies suggest that they inhibit fungal cytochrome P450 enzymes . Further research is needed to identify the precise target and its role.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2H-Tetrazole-5-carboxylic acid, 2-phenyl- plays a significant role in biochemical reactions due to its ability to act as a carboxylic acid isostere. This means it can mimic the behavior of carboxylic acids in biological systems, which is useful in the design of enzyme inhibitors and other bioactive molecules . The compound interacts with various enzymes and proteins, including xanthine oxidase, where it acts as an inhibitor . These interactions are primarily due to the compound’s ability to form stable complexes with metal ions and other biomolecules .
Cellular Effects
2H-Tetrazole-5-carboxylic acid, 2-phenyl- has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation . Additionally, the compound can alter gene expression and cellular metabolism by interacting with key regulatory proteins and enzymes . These effects can lead to changes in cell function, including reduced oxidative stress and altered metabolic pathways.
Molecular Mechanism
The molecular mechanism of 2H-Tetrazole-5-carboxylic acid, 2-phenyl- involves its ability to bind to specific biomolecules and inhibit their activity. For example, the compound binds to the active site of xanthine oxidase, preventing the enzyme from catalyzing the oxidation of hypoxanthine to xanthine and uric acid . This inhibition reduces the production of reactive oxygen species and decreases oxidative stress. Additionally, the compound can interact with other enzymes and proteins, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-Tetrazole-5-carboxylic acid, 2-phenyl- can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of 2H-Tetrazole-5-carboxylic acid, 2-phenyl- vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including liver and kidney damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.
Metabolic Pathways
2H-Tetrazole-5-carboxylic acid, 2-phenyl- is involved in various metabolic pathways. It interacts with enzymes such as xanthine oxidase and other oxidoreductases, affecting the metabolism of purines and other substrates . The compound can also influence metabolic flux and metabolite levels by altering the activity of key regulatory enzymes . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2H-Tetrazole-5-carboxylic acid, 2-phenyl- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can accumulate in certain tissues due to its binding affinity for metal ions and other biomolecules . These properties are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2H-Tetrazole-5-carboxylic acid, 2-phenyl- is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular function . Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2H-tetrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with ethyl cyanoacetate, followed by cyclization with sodium azide . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2H-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The phenyl group and tetrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring or tetrazole ring .
Scientific Research Applications
2-Phenyl-2H-tetrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Comparison with Similar Compounds
2-Phenyl-2H-tetrazole-5-carboxylic acid can be compared with other tetrazole derivatives and carboxylic acids. Similar compounds include:
2-Phenyl-5-methyl-2H-tetrazole-4-carboxylic acid: Exhibits similar reactivity but with different substitution patterns.
Tetrazole-5-carboxylic acid: Lacks the phenyl group, resulting in different chemical and biological properties.
Tetrazole derivatives: Various tetrazole derivatives are used in medicinal chemistry as bioisosteres for carboxylic acids.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-phenyltetrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-9-11-12(10-7)6-4-2-1-3-5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIIOEOZTVRRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203268 | |
| Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54798-92-4 | |
| Record name | 2-Phenyl-2H-tetrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54798-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054798924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Tetrazole-5-carboxylic acid, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
